4,4-Diethyl-2-(iodomethyl)oxolane
Description
Significance of Cyclic Ethers in Contemporary Organic Synthesis
Cyclic ethers, with the oxolane (tetrahydrofuran) ring being a prominent example, are a class of heterocyclic compounds characterized by an oxygen atom within a saturated five-membered ring. ebi.ac.ukwikipedia.org The oxolane unit is a ubiquitous feature in numerous natural products and biologically active molecules. Its polarity and ability to act as a hydrogen bond acceptor make it a valuable component in molecular recognition and binding processes.
In synthetic chemistry, the oxolane ring system serves multiple purposes. It can act as a stable protecting group for diols, withstanding a variety of reaction conditions before being selectively removed. Furthermore, the inherent polarity of the oxolane moiety can influence the solubility and reactivity of the parent molecule. The C-O bonds within the ring can also be strategically cleaved under specific conditions to afford linear structures, adding to its synthetic versatility. The use of oxolane as a solvent, particularly its parent compound tetrahydrofuran (B95107) (THF), is widespread due to its ability to dissolve a broad range of polar and nonpolar compounds. wikipedia.org
Overview of Halogenated Organic Compounds in Synthetic Methodology
Halogenated organic compounds, those containing one or more halogen atoms (F, Cl, Br, I), are of paramount importance in synthetic organic chemistry. The introduction of a halogen atom into an organic framework provides a reactive handle for a multitude of chemical transformations. The nature of the carbon-halogen (C-X) bond is key to this utility. The electronegativity of the halogen atom polarizes the C-X bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.
The reactivity of the C-X bond varies with the halogen, following the general trend C-I < C-Br < C-Cl < C-F in terms of bond strength. This predictable reactivity allows for selective transformations in the presence of multiple different halogens. Common reactions involving halogenated compounds include nucleophilic substitution (SN1 and SN2), elimination reactions, and the formation of organometallic reagents, such as Grignard and organolithium reagents.
Specific Focus on Iodinated Alkyl Ethers and Their Strategic Utility
Iodinated alkyl ethers, such as the subject of this article, 4,4-Diethyl-2-(iodomethyl)oxolane, represent a specialized class of halogenated compounds that merge the features of an ether and an alkyl iodide. The presence of the iodomethyl group (-CH₂I) is of particular strategic importance. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting the iodinated compound with appropriate nucleophiles.
Furthermore, the iodomethyl group can participate in a range of coupling reactions, including those catalyzed by transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The strategic placement of the iodomethyl group on an oxolane ring, as in this compound, offers the potential for creating complex molecular architectures with precise stereochemical control, a critical aspect in the synthesis of chiral drugs and natural products.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4,4-diethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C9H17IO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
ZVPZDHKZCBKEES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CI)CC |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Design for 4,4 Diethyl 2 Iodomethyl Oxolane
Key Synthetic Disconnections for the 2-(Iodomethyl)oxolane Scaffold
The 2-(iodomethyl)oxolane core can be deconstructed through several logical bond disconnections to reveal simpler precursors. The most evident disconnection is that of the carbon-iodine bond. Primary iodides are commonly synthesized from the corresponding primary alcohols. This functional group interconversion (FGI) leads back to (4,4-diethyl-2-oxolanyl)methanol as a key intermediate.
The central feature, the oxolane ring, is a cyclic ether. Its synthesis is frequently achieved via intramolecular cyclization. A common strategy involves the acid-catalyzed dehydration of a 1,4-diol. wikipedia.orgchemicalbook.com For this target, this disconnection of a C-O bond points to 3,3-diethylpentane-1,5-diol as a logical acyclic precursor. The cyclization of such diols is a well-established method for forming five-membered ether rings. organic-chemistry.org
An alternative intramolecular cyclization strategy is the Williamson ether synthesis, which involves the cyclization of a halo-alcohol. Disconnecting the C-O bond via this pathway suggests a precursor such as 5-halo-3,3-diethylpentan-1-ol. In this scenario, the terminal hydroxyl group acts as a nucleophile, displacing a halide at the 5-position to form the ring.
These primary retrosynthetic disconnections for the core scaffold are summarized in the table below.
| Target Bond | Disconnection Approach | Precursor Molecule | Key Transformation |
| C2-CH₂I | Functional Group Interconversion (FGI) | (4,4-Diethyl-2-oxolanyl)methanol | Iodination |
| Ring C-O | Intramolecular Dehydration | 3,3-Diethylpentane-1,5-diol | Acid-catalyzed cyclization |
| Ring C-O | Intramolecular Williamson Ether Synthesis | 5-Halo-3,3-diethylpentan-1-ol | Base-catalyzed cyclization |
Strategies for the Installation of Geminal Diethyl Functionality at the 4-Position
The geminal diethyl group, where two ethyl groups are attached to the same carbon atom (C4), is a significant structural feature. wikipedia.org Its construction early in the synthesis is often the most efficient approach.
A classic and highly effective method for installing such groups is the dialkylation of an active methylene (B1212753) compound, such as diethyl malonate. d-nb.info The acidic proton on the central carbon of diethyl malonate can be removed by a suitable base (e.g., sodium ethoxide), and the resulting enolate can be alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). Repeating this deprotonation and alkylation sequence with a second equivalent of the ethyl halide installs the geminal diethyl group. The resulting diethyl diethylmalonate is a versatile intermediate that can be reduced (e.g., with lithium aluminum hydride) to furnish the key 2,2-diethylpropane-1,3-diol, a precursor that can be elaborated towards the required 3,3-diethylpentane-1,5-diol.
Another powerful strategy involves the use of organometallic reagents. For instance, a Grignard reaction with an appropriate ketone could establish the geminal diethyl moiety. A precursor ketone, such as ethyl 4-oxohexanoate, could react with an ethylmagnesium halide. The first equivalent would add to the ketone, and a second could potentially react with the ester, though this requires careful control. A more direct approach would be the reaction of two equivalents of an ethyl Grignard reagent with a diester like diethyl succinate, followed by workup, to form a diol containing the geminal diethyl group.
These strategies are outlined in the following table.
| Synthetic Strategy | Key Starting Material | Reagents | Key Intermediate |
| Malonic Ester Synthesis | Diethyl malonate | 1. NaOEt (2 eq.)2. EtBr or EtI (2 eq.)3. LiAlH₄ (reduction) | 2,2-Diethylpropane-1,3-diol |
| Grignard Reaction | Diethyl succinate | EtMgBr (excess) | 3,3-Diethylpentane-1,5-diol |
Stereochemical Considerations in Precursor Design
The target molecule, 4,4-diethyl-2-(iodomethyl)oxolane, possesses a stereocenter at the C2 position. Therefore, any synthesis that does not employ stereocontrol will result in a racemic mixture of the (R) and (S) enantiomers. The design of precursors and the choice of reactions are critical for a stereoselective synthesis. nih.govnih.gov
The stereochemistry at C2 is typically set during the ring-forming cyclization step. If the synthesis proceeds via the cyclization of an achiral precursor like 3,3-diethylpentane-1,5-diol, the product will inevitably be racemic.
To achieve an enantiomerically enriched or pure product, the synthesis must incorporate chirality at some stage. This can be accomplished in several ways:
Chiral Pool Synthesis: The synthesis can begin with an enantiomerically pure starting material. For example, a precursor derived from a chiral source, such as a carbohydrate or an amino acid, could be used to build the acyclic chain with the required stereochemistry already in place.
Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a key reaction. For instance, an asymmetric reduction of a ketone precursor to the corresponding alcohol or an enantioselective cyclization reaction could establish the C2 stereocenter. nih.gov
Enzymatic Resolution: A racemic intermediate, such as (±)-(4,4-diethyl-2-oxolanyl)methanol, could be resolved into its constituent enantiomers using enzymatic methods, for example, through enantioselective acylation.
Once the chiral alcohol precursor is obtained, its conversion to the final iodide must proceed with control of stereochemistry. An Sₙ2-type reaction, such as an Appel reaction (using triphenylphosphine (B44618) and iodine) or conversion of the alcohol to a tosylate followed by a Finkelstein reaction with sodium iodide, would proceed with inversion of configuration at the stereocenter, thus transferring the stereochemistry of the precursor to the product in a predictable manner.
| Stereochemical Challenge | Approach | Example Strategy | Expected Outcome |
| Control of C2 Stereocenter | Asymmetric Synthesis | Enantioselective cyclization of an achiral diol using a chiral catalyst. | Enantiomerically enriched product. |
| Control of C2 Stereocenter | Chiral Pool | Synthesis starting from an enantiopure building block. | Enantiomerically pure product. |
| Control of C2 Stereocenter | Resolution | Enzymatic resolution of racemic (4,4-diethyl-2-oxolanyl)methanol. | Separation of (R) and (S) enantiomers. |
| C-I Bond Formation | Stereospecific Reaction | Finkelstein reaction (NaI) on the tosylate of a chiral alcohol precursor. | Inversion of configuration, preserving stereopurity. |
Advanced Synthetic Methodologies for 4,4 Diethyl 2 Iodomethyl Oxolane and Analogous Oxolane Derivatives
Cyclization-Based Approaches to the Oxolane Core
The formation of the five-membered ether ring through cyclization of an acyclic precursor is a cornerstone of oxolane synthesis. These methods can be broadly categorized based on the nature of the bond-forming reaction.
Intramolecular Etherification and Cycloetherification Reactions
Intramolecular cyclization of a hydroxy group onto a reactive site along an alkyl chain is a direct and widely employed strategy for constructing the tetrahydrofuran (B95107) ring. masterorganicchemistry.com The specific approach is determined by the method used to activate the substrate and facilitate the ring-closing event.
Electrophilic cyclization involves the activation of a carbon-carbon double bond by an electrophile, which then undergoes nucleophilic attack by a tethered hydroxyl group. This strategy is highly effective for the synthesis of substituted tetrahydrofurans. rsc.org
Acid-catalyzed cyclization of unsaturated alcohols is a fundamental approach. Brønsted or Lewis acids can be used to protonate or coordinate to the double bond, rendering it susceptible to intramolecular attack by the hydroxyl group. nih.gov For instance, the treatment of γ-hydroxy alkenes with a catalytic amount of a strong acid like camphorsulfonic acid can lead to the formation of the corresponding tetrahydrofuran derivative with high diastereoselectivity. nih.gov
Halocyclization, a specific type of electrophilic cyclization, utilizes a halogen source to initiate the cyclization cascade. Reagents such as iodine in the presence of a base or N-iodosuccinimide (NIS) can react with a homoallylic alcohol to form an iodonium (B1229267) intermediate. Subsequent intramolecular attack by the hydroxyl group furnishes an iodomethyl-substituted tetrahydrofuran. This method is particularly relevant for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane, as it directly installs the required iodomethyl group at the C-2 position. A study by Vasconcelos et al. demonstrated the cyclofunctionalization of homoallylic alcohols using iodine in combination with a hypervalent iodine(III) reagent to yield tetrahydrofuran derivatives. nih.govacs.org This transformation proceeds via a 5-endo-trig cyclization mechanism. nih.gov
The stereoselectivity of these reactions is often influenced by the substitution pattern of the starting material. rsc.org
Table 1: Examples of Electrophilic Cyclization for Tetrahydrofuran Synthesis
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Vinylsilyl alcohol | p-TsOH | 2,2,5-Trisubstituted tetrahydrofuran | - | - | rsc.org |
| Homoallylic alcohol | I2, HTIB, MeOH | 2-Iodomethyl-tetrahydrofuran derivative | - | - | nih.govacs.org |
| γ-Hydroxy alkene | Camphorsulfonic acid | Substituted tetrahydrofuran | 95 | 99:1 | nih.gov |
| Olefinic alcohol | PCC | Substituted tetrahydrofuran | - | - | wikipedia.org |
Transition metal catalysis offers a powerful and versatile platform for the synthesis of oxolanes. nih.gov These methods often proceed under mild conditions and can provide high levels of chemo-, regio-, and stereoselectivity.
Palladium-catalyzed oxidative cyclization of unsaturated alcohols, first described by Hosokawa, is a classic example. nih.gov In this reaction, a Pd(II) catalyst activates the alkene, leading to an oxypalladation event. Subsequent β-hydride elimination yields the tetrahydrofuran product. nih.gov Wolfe and Rossi later developed a stereoselective palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, which forms both a C-C and a C-O bond. organic-chemistry.org
Rhodium-catalyzed reactions of diazo compounds with aldehydes can also be employed to construct the tetrahydrofuran skeleton. nih.gov These reactions are believed to proceed through the formation of a carbonyl ylide, which then undergoes a [3+2] cycloaddition.
Iron-catalyzed reductive cyclization of O-tethered 1,6-enynes provides another route to tetrahydrofuran derivatives. A catalyst system comprising FeCl2, an iminopyridine ligand, diethylzinc, and magnesium bromide etherate has been shown to be effective. organic-chemistry.org
Table 2: Metal-Catalyzed Cyclizations for Tetrahydrofuran Synthesis
| Starting Material | Catalyst System | Product | Yield (%) | Reference |
| Unsaturated alcohol | Pd(OAc)2, Cu(OAc)2, O2 | 2-Vinyltetrahydrofuran derivative | Modest | nih.gov |
| γ-Hydroxy alkene | Pd catalyst | Substituted tetrahydrofuran | - | organic-chemistry.org |
| O-tethered 1,6-enyne | FeCl2, iminopyridine, Et2Zn, MgBr2·OEt2 | Tetrahydrofuran derivative | - | organic-chemistry.org |
| γ-Alkoxy-α-diazo ester | Rh2(OAc)4 | 2,3,5-Trisubstituted tetrahydrofuran | 92 | nih.gov |
Radical cyclizations offer a complementary approach to the synthesis of tetrahydrofurans, often proceeding with excellent stereocontrol. These reactions involve the generation of a radical species that cyclizes via an intramolecular addition to a double or triple bond.
The classic method involves the generation of an alkyl radical from an alkyl halide using a radical initiator like AIBN and a chain carrier such as tributyltin hydride (Bu3SnH). nih.gov For the synthesis of a 2-(iodomethyl)oxolane, a precursor containing a suitably positioned double bond and an oxygen-tethered iodoalkyl group could be envisioned.
More contemporary methods utilize photoredox catalysis to generate the key radical intermediates under milder conditions. organic-chemistry.org For instance, the photolysis of a Ni(III) aryl chloride intermediate can lead to the elimination of a chlorine radical, which can then participate in cyclization reactions. organic-chemistry.org The intramolecular cyclization of unsaturated carboxylic acids via a Kolbe decarboxylation followed by radical cyclization is another reported method. organic-chemistry.org Research has also shown that tetrahydrofurans can be synthesized via a 5-exo-trig cyclization of an alkoxy radical generated from an unprecedented 1,5-hydrogen shift from a hydroxyl group. researchgate.net
Table 3: Radical-Mediated Cyclizations for Tetrahydrofuran Synthesis
| Starting Material | Reagents | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Bis(β-alkoxyacrylates) | Radical initiator | (Tetrahydrofuranyl)tetrahydrofuran derivative | - | - | rsc.org |
| Haloallyl ether | Ni(acac)2, Et2Zn | Substituted tetrahydrofuran | - | - | nih.gov |
| Unsaturated carboxylic acid | Kolbe decarboxylation | Substituted tetrahydrofuran | - | - | organic-chemistry.org |
| β-(allyloxy)alkyl aryl tellurides | Photolysis, hexabutylditin | 4-[(aryltelluro)methyl]tetrahydrofurans | - | cis/trans = 1/3–1/10 | acs.org |
Epoxide Ring-Opening and Cyclization Sequences
The intramolecular ring-opening of epoxides by a tethered alcohol is a powerful and frequently utilized strategy for constructing tetrahydrofuran rings, particularly in the synthesis of complex natural products. nih.govcore.ac.uk This method is governed by Baldwin's rules, with the 5-exo-tet cyclization being a favored pathway. nih.gov
The synthesis typically starts with an epoxy alcohol. The cyclization can be promoted by either acid or base. core.ac.uk Lewis acids are also effective catalysts for this transformation. For instance, magnesium halides have been shown to alter the regio- and stereoselectivity of the cyclization of epoxy alcohols. researchgate.net
In a strategy relevant to the synthesis of this compound, one could envision a starting material such as a 5,6-epoxy-3,3-diethylhept-1-ene. Epoxidation followed by an intramolecular cyclization of the resulting epoxy alcohol would furnish the desired 4,4-diethyl-substituted oxolane core. The iodomethyl group could be installed subsequently or carried through the synthesis from an appropriate starting material. A study has shown that silanol (B1196071) epoxides derived from 4-alkenyl silanols can undergo an unusual rearrangement to form tetrahydrofuran products. nih.gov
Ring-Closing Metathesis (RCM) for Tetrahydrofuran Construction
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the formation of various carbocyclic and heterocyclic rings, including tetrahydrofurans. rsc.orgacs.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile byproduct, usually ethylene.
To synthesize a tetrahydrofuran ring via RCM, a diene precursor containing an ether linkage is required. For the target molecule, a plausible precursor would be 3,3-diethyl-1,6-heptadien-4-ol, which upon etherification with an allyl or vinyl group would yield the necessary diene for RCM. Subsequent reduction of the resulting double bond within the newly formed ring and conversion of a suitable functional group to the iodomethyl moiety would complete the synthesis.
RCM has been successfully applied in the synthesis of natural products containing dihydrofuran rings, which can be readily reduced to the corresponding tetrahydrofurans. The efficiency of the RCM reaction can be influenced by factors such as catalyst choice, solvent, and the substitution pattern of the diene substrate. rsc.org
Intermolecular Cycloaddition and Annulation Reactions
The construction of the oxolane skeleton can be efficiently achieved through various intermolecular cycloaddition and annulation reactions. These methods involve the joining of two or more separate molecules to form the cyclic ether structure. nih.gov
One powerful strategy is the [3+2] cycloaddition or annulation reaction, which is a highly effective method for building tetrahydrofuran rings. nih.gov For instance, the reaction of allylsilanes with aldehydes or other carbonyl compounds, a method pioneered by Panek, has been widely used. nih.gov These reactions proceed through the nucleophilic addition of the alkene to a Lewis-acid activated carbonyl group, forming a stabilized siliranium ion intermediate that subsequently cyclizes to afford the tetrahydrofuran product. nih.gov Another example involves the use of cyclopropanes as three-atom components in [3+2] annulation reactions. For example, treating a donor-acceptor cyclopropane (B1198618) with an aldehyde in the presence of a catalyst like Sn(OTf)₂ can yield a highly substituted tetrahydrofuran. nih.govorganic-chemistry.org
[4+3] annulation reactions also provide a route to substituted tetrahydrofurans, often leading to bicyclic systems that can be further manipulated. nih.gov An example is the reaction between enol ethers derived from β-ketoesters and oxonium ions generated in situ from 1,4-dicarbonyl compounds. nih.gov This process, catalyzed by TMS-OTf, involves the initial formation of a cyclic oxonium ion, which is then trapped by the nucleophilic diene in an intermolecular fashion, followed by a second ionization and intramolecular cyclization to yield a bicyclic tetrahydrofuran. nih.gov
Furthermore, [4+2] cycloaddition reactions, famously known as Diels-Alder reactions, can be adapted to synthesize oxolane derivatives, particularly when a heteroatom is involved in the diene or dienophile. nih.govrsc.orgacs.org While classic Diels-Alder reactions form six-membered rings, hetero-Diels-Alder reactions provide a direct pathway to six-membered heterocycles, and variations of this strategy can be employed to construct five-membered rings or precursors that can be converted to oxolanes. nih.gov
The table below summarizes some examples of intermolecular cycloaddition and annulation reactions used for the synthesis of oxolane derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [3+2] Annulation | Allylsilane and α-ketoester | Lewis Acid | Tetrahydrofuran |
| [3+2] Annulation | Donor-acceptor cyclopropane and aldehyde | Sn(OTf)₂ | Tetrahydrofuran |
| [4+3] Annulation | Enol ether and 1,4-dicarbonyl compound | TMS-OTf | Bicyclic Tetrahydrofuran |
| [8+2] Cycloaddition | Lactone and vinyl ether | Thermal | Azulene derivative |
Introduction of the Iodomethyl Functionality
Once the oxolane ring is formed, the next critical step is the introduction of the iodomethyl group at the 2-position. This can be accomplished through direct iodination methods or by the conversion of other functional groups.
Direct Iodination and Halogenation Protocols
Direct methods aim to install the iodo functionality in a single conceptual step, often involving the cyclization process itself.
A common precursor to the 2-(iodomethyl)oxolane moiety is the corresponding 2-(hydroxymethyl)oxolane derivative. The selective conversion of the primary hydroxyl group to an iodide is a key transformation. A modified version of the Finkelstein reaction can be employed, where an alcohol is first converted to a tosylate or mesylate, which are excellent leaving groups. Subsequent treatment with a metal iodide, such as sodium iodide, facilitates the Sₙ2 displacement to yield the desired alkyl iodide. adichemistry.com This two-step sequence is often more efficient than direct conversion methods.
For instance, commercially available 2-deoxy-D-ribose can be reduced and cyclized to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This can then be selectively tosylated at the primary hydroxyl group, and the resulting tosylate can undergo a quaternization reaction or be converted to the corresponding iodide. nih.gov
Iodonium-induced cyclization, including iodolactonization, represents a powerful method for the simultaneous formation of the oxolane ring and introduction of an iodine-containing substituent. wikipedia.org In these reactions, an electrophilic iodine species activates a carbon-carbon double or triple bond within a molecule that also contains a tethered nucleophile, such as a hydroxyl or carboxyl group. nih.gov The subsequent intramolecular attack by the nucleophile leads to the formation of a cyclic ether or lactone with an incorporated iodine atom. wikipedia.orgnih.gov
Iodolactonization, first reported by Bougalt in 1904, is a classic example where an unsaturated carboxylic acid is treated with iodine to form an iodolactone. wikipedia.org This method has been instrumental in the synthesis of numerous natural products. wikipedia.org A related process, iodo-etherification, can be used to form tetrahydrofuran rings directly. For example, the iodine-catalyzed cyclization of 1,n-diols can lead to the formation of tetrahydrofuran patterns. researchgate.net Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene, can also mediate domino oxidative cyclization reactions to synthesize fused furan (B31954) systems. nih.gov
More recently, enantioselective iodolactonization reactions have been developed, allowing for the formation of chiral lactones with high enantiomeric excess. nih.gov These methods often employ chiral catalysts in combination with an iodine source and an oxidant. nih.gov
The following table details examples of direct iodination and halogenation protocols.
| Method | Substrate | Reagents | Product |
| Tosylation-Iodination | 2-(Hydroxymethyl)oxolane | 1. TsCl, Pyridine; 2. NaI, Acetone (B3395972) | 2-(Iodomethyl)oxolane |
| Iodolactonization | Unsaturated Carboxylic Acid | I₂, NaHCO₃ | Iodolactone |
| Iodo-etherification | Unsaturated Alcohol | I₂, Base | 2-(Iodomethyl)oxolane derivative |
| Hypervalent Iodine-Induced Cyclization | Unsaturated 1,3-dicarbonyl compound | Diacetoxyiodobenzene | Fused Dihydrofuran |
Halogen Exchange and Functional Group Interconversion Strategies
An alternative and widely used approach for the synthesis of 2-(iodomethyl)oxolane derivatives is through halogen exchange reactions. manac-inc.co.jp These methods involve the conversion of a more readily available halogenated precursor, such as a chloromethyl or bromomethyl derivative, into the desired iodomethyl compound.
The Finkelstein reaction is the archetypal halogen exchange reaction, involving the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. adichemistry.comiitk.ac.inwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solution. wikipedia.orgic.ac.uk This Sₙ2 reaction is particularly effective for primary halides, including primary bromomethyl groups attached to an oxolane ring. wikipedia.orgorganic-chemistry.org
For example, 4-pentenoxyl radicals can be cyclized in the presence of bromotrichloromethane (B165885) to yield 2-(bromomethyl)tetrahydrofuran derivatives. rsc.org This bromomethyl intermediate can then be readily converted to the corresponding iodomethyl compound via the Finkelstein reaction.
The choice of solvent and reaction conditions can be crucial for the success of the Finkelstein reaction. While acetone is the classic solvent, other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.inwikipedia.org For less reactive substrates, such as secondary halides, or for aromatic systems, catalytic methods employing copper(I) iodide or other transition metals may be necessary. wikipedia.orgnih.gov
The table below provides an overview of halogen exchange reactions.
| Reaction Name | Substrate | Reagents | Solvent | Key Feature |
| Finkelstein Reaction | Alkyl Chloride/Bromide | NaI | Acetone | Precipitation of NaCl/NaBr drives equilibrium |
| Finkelstein Reaction | Alkyl Chloride/Bromide | KI | Acetone | Similar to NaI, KBr/KCl precipitation |
| Aromatic Finkelstein | Aryl Chloride/Bromide | CuI, Diamine Ligand | N/A | For less reactive aromatic halides |
Ether Cleavage by Iodinating Reagents
The cleavage of ethers, particularly cyclic ethers like oxolanes, is a fundamental transformation that can be strategically employed in synthesis. The use of iodinating reagents, most commonly hydrogen iodide (HI), provides a direct method for ring-opening, converting the ether into a haloalcohol. This reaction proceeds via protonation of the ether oxygen, which activates the C-O bond towards nucleophilic attack by the iodide ion. nih.govacs.org
The mechanism, either SN1 or SN2, is dictated by the substitution pattern of the ether. For an unsubstituted or primary carbon center, the reaction follows an SN2 pathway. acs.org In the case of a substituted oxolane, such as a precursor to this compound, the regioselectivity of the iodide attack depends on steric and electronic factors at the C2 and C5 positions. Cleavage of the C-O bond at the less substituted carbon is generally favored under SN2 conditions. If one of the carbons adjacent to the ether oxygen is tertiary, the reaction can proceed through a more stable tertiary carbocation via an SN1 mechanism. nih.gov
The reaction of tetrahydrofuran (THF) itself with HI results in the formation of 4-iodobutan-1-ol. If an excess of HI is used, the initially formed alcohol can be further converted to 1,4-diiodobutane. This reactivity can be harnessed to introduce iodine at a specific position, which can then serve as a handle for further functionalization. While direct synthesis of this compound via this method is not typical, the principles of ether cleavage are foundational in the manipulation of oxolane-containing intermediates. More contemporary methods can achieve similar transformations under milder conditions, for instance, using boryl triflates to activate the THF ring for opening by various nucleophiles. rsc.org
| Substrate | Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| Tetrahydrofuran | HI (1 eq.) | 4-Iodobutan-1-ol | SN2 Ring Opening |
| Tetrahydrofuran | HI (excess) | 1,4-Diiodobutane | SN2 Ring Opening & Substitution |
| 2-Methyltetrahydrofuran | HI | 5-Iodopentan-2-ol (major) + 2-Iodopentan-5-ol (minor) | SN2 Ring Opening |
| tert-Butyl methyl ether | HI | tert-Butyl iodide + Methanol | SN1 Cleavage |
Stereoselective Elaboration of the 4,4-Diethyl Substituents
The installation of gem-dialkyl groups, such as the 4,4-diethyl moiety, requires precise control over reactivity and, in many cases, stereochemistry relative to other centers in the molecule. Advanced methodologies focus on achieving this substitution pattern with high efficiency and selectivity.
Diastereoselective Alkylation and Functionalization
The diastereoselective synthesis of substituted oxolanes is a cornerstone of natural product synthesis. nih.govnih.gov Achieving diastereocontrol during the formation of the 4,4-diethyl group often relies on substrate-controlled methods, where the stereochemistry of the starting material directs the outcome of the reaction.
One common strategy involves the alkylation of an enolate derived from a γ-lactone or a 4-oxolanone precursor. The facial selectivity of the enolate alkylation can be controlled by pre-existing stereocenters on the ring. For instance, a substituent at the C2 or C3 position can effectively shield one face of the enolate, directing the incoming electrophile (e.g., ethyl iodide) to the opposite face. A second alkylation, after regeneration of the enolate, can then install the second ethyl group.
Alternative powerful methods for constructing highly substituted tetrahydrofurans in a diastereoselective manner include:
[3+2] Annulation Reactions: These reactions combine a three-atom component with a two-atom component to build the five-membered ring. For example, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce pentasubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org
Intramolecular Allylation: A Brønsted acid-mediated intramolecular allylation involving an allylsilane and an aldehyde has been used as a key step in the stereoselective synthesis of 3,4-disubstituted tetrahydrofurans.
Redox-Relay Heck Reaction: This strategy can generate cyclic hemiacetals from accessible materials like cis-butene-1,4-diol, which can then be converted to a range of disubstituted tetrahydrofurans. organic-chemistry.org
| Method | Key Reagents/Catalyst | Typical Outcome | Reference |
|---|---|---|---|
| [3+2] Annulation | Donor-Acceptor Cyclopropanes, Aldehydes, Sn(OTf)₂ | Pentasubstituted THFs, high dr | organic-chemistry.org |
| Intramolecular SN2 Cyclization | Hydroxy-epoxide, Base | Substituted THFs, substrate-controlled | nih.gov |
| Palladium-Catalyzed Cyclization | γ-Hydroxy Alkenes, Aryl Bromides, Pd-catalyst | C-C and C-O bond formation, dr up to >20:1 | organic-chemistry.org |
Enantioselective Approaches to 4,4-Disubstituted Oxolanes
Modern enantioselective methods applicable to oxolane synthesis include:
Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on Iridium or Rhodium, complexed with chiral ligands, are powerful tools for the enantioselective hydrogenation of unsaturated precursors like dihydrofurans or exocyclic alkenes on an oxolane core. nih.govrsc.org
Enantioselective C-H Functionalization: The direct, catalytic, and enantioselective functionalization of C(sp³)-H bonds is a cutting-edge strategy. A dual photo-HAT/nickel catalysis system has been developed for the C(sp³)-H functionalization of oxacycles, allowing for the rapid construction of enantioenriched products from simple hydrocarbon feedstocks. organic-chemistry.org
Enantioselective Cycloetherification: Chiral catalysts can control the intramolecular cyclization of unsaturated alcohols. For example, a cation-binding oligoEG catalyst has been used for the highly enantioselective synthesis of tetrahydrofurans from η-hydroxy-α,β-unsaturated ketones. organic-chemistry.org
Chiral Auxiliaries: The Evans aldol (B89426) reaction, using chiral oxazolidinone auxiliaries, allows for the diastereoselective construction of acyclic precursors with defined stereocenters. wikipedia.org These precursors can then be cyclized to form the oxolane ring, transferring the chirality from the auxiliary to the final product.
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| Rh-Thiourea Complex | Asymmetric Hydrogenation | Synthesis of chiral tetrahydroquinoxalines | nih.gov |
| Ir-Complex with Chiral Ligand | Asymmetric Hydrogenation | Synthesis of both enantiomers of tetrahydroquinoxalines | rsc.org |
| Photo-HAT/Nickel Dual Catalysis | C(sp³)-H Functionalization | Enantioselective functionalization of oxacycles | organic-chemistry.org |
| Cu(I) with Chiral Ligand | Asymmetric Michael Addition | Synthesis of chiral δ-hydroxy α-amino acids | acs.org |
Convergent and Divergent Synthetic Strategies for Complex Oxolanes
The efficient construction of complex molecules containing the oxolane framework often relies on sophisticated synthetic strategies such as convergent or divergent synthesis.
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then coupled together late in the synthesis. This approach is often more efficient and higher-yielding than a linear synthesis, where the main molecular backbone is assembled step-by-step. [3+2] cycloaddition reactions are inherently convergent, as they construct the core ring and establish multiple stereocenters by bringing together two independent components in a single step. nih.gov The total synthesis of marine natural products frequently employs convergent strategies to assemble complex THF-containing fragments. nih.gov
A divergent synthesis , in contrast, starts from a common intermediate that is elaborated through different reaction pathways to yield a library of structurally related compounds. This strategy is particularly powerful for exploring structure-activity relationships. Palladium-catalyzed oxidative cyclizations of alkynols offer a divergent route to various oxygen-containing heterocycles. organic-chemistry.org By tuning the reaction conditions or the substrate, different ring sizes or substitution patterns can be accessed from a common precursor. For example, Kim et al. developed a stereodivergent synthesis of cis- and trans-disubstituted oxylipids where the selection of a protecting group on a common bromoamide precursor directed the intramolecular alkylation to form either the cis or trans oxolane product. nih.gov
The synthesis of (+)-darwinolide, a complex marine diterpenoid, provides an excellent case study. The synthesis starts with a commercially available anhydride (B1165640) which is converted into a key 2,5-dimethoxylated tetrahydrofuran intermediate. nih.gov This central fragment is then elaborated through a long, linear sequence, but its initial preparation and subsequent coupling with other parts of the molecule incorporate principles of convergent design.
Stereochemical Aspects in the Synthesis of 4,4 Diethyl 2 Iodomethyl Oxolane
Diastereocontrol in Oxolane Ring Formation and Functionalization
The creation of the oxolane (tetrahydrofuran) ring and the simultaneous or subsequent introduction of substituents at positions 2 and 4 must be precisely controlled to yield the desired diastereomer. The relative stereochemistry between the iodomethyl group at C2 and the diethyl groups at C4 is established during the key ring-forming step, typically an intramolecular cyclization. This control can be exerted by the stereochemistry already present in the starting material or by the reagents used in the reaction.
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing chiral centers in the starting material. For the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane, a common precursor would be a substituted 4,4-diethyl-pent-1-en-5-ol derivative. The stereochemistry of the cyclization, often an iodoetherification reaction, is guided by the steric and electronic properties of the substrate itself. nih.gov
The cyclization proceeds through a transition state where the molecule adopts a low-energy conformation to minimize steric hindrance. For instance, in the iodocyclization of a γ,δ-unsaturated alcohol, the substituents on the alkene and the alcohol-bearing carbon will arrange themselves to minimize non-bonding interactions, thereby directing the approach of the electrophilic iodine and the internal nucleophilic attack of the hydroxyl group to form one diastereomer preferentially. Enzymes are masters of substrate control, but in chemical synthesis, this principle is applied by pre-installing stereocenters that bias the formation of subsequent ones. nih.gov The intrinsic properties of the substrate itself can play a key role in determining the stereochemical outcome of an enzymatic or chemical reaction. nih.gov
For example, in related syntheses of substituted tetrahydrofurans, the stereoselectivity of intramolecular SN2' O-cyclization is highly dependent on the geometry of the starting olefin and the nature of existing stereocenters, which dictate the preferred facial approach for ring closure. acs.org
Reagent-controlled diastereoselection utilizes a chiral reagent, catalyst, or auxiliary to direct the stereochemical outcome, often overriding the inherent preferences of the substrate. This approach offers greater flexibility, as a single substrate can potentially be guided to form different diastereomers by simply changing the reagent.
In the context of forming the this compound ring, a bulky Lewis acid could coordinate to the hydroxyl group of the acyclic precursor. This coordination would create a sterically defined environment, forcing the iodoetherification to proceed through a specific transition state, thus favoring the formation of one diastereomer. For example, the use of different Lewis acids like (iPrO)₂TiCl₂ versus TBSOTf has been shown to produce different diastereomers in the ring contraction of dioxepins to form tetrahydrofurans. nih.gov Similarly, SnBr₄-promoted oxonium-Prins cyclizations can lead to either cis- or trans-2,3-disubstituted tetrahydrofurans depending on the reaction pathway, which is controlled by the reagents and reaction conditions. imperial.ac.uk
The choice of the iodinating agent itself can also influence the stereochemical outcome. Complexation of the iodine source with a chiral ligand could create a chiral electrophile that differentiates between the two faces of the double bond in the acyclic precursor, leading to a diastereoselective cyclization.
Enantioselective Synthesis of Iodomethyl Oxolanes
While diastereocontrol addresses the relative stereochemistry, enantioselective synthesis aims to produce a single enantiomer of the target molecule. nih.gov This is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. nih.gov The main strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. youtube.com It directs the stereochemistry of a subsequent reaction in a predictable manner and is then removed, yielding an enantiomerically enriched product. nih.gov This method transforms an enantioselective reaction into a diastereoselective one, as the two products formed are diastereomers, which can often be separated more easily. nih.gov
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Crimmins thiazolidinethione, could be attached to the carboxylic acid precursor of the starting alcohol. wikipedia.org After creating the chiral center(s) through a diastereoselective reaction like an alkylation or an aldol (B89426) reaction, subsequent transformations would lead to the chiral pentenol precursor. The iodoetherification step would then proceed, with the stereochemistry directed by the center(s) installed under the influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiopure iodomethyl oxolane. The reliability and predictability of auxiliaries like oxazolidinones have made them a powerful tool in complex molecule synthesis. wikipedia.org
| Chiral Auxiliary Type | Common Examples | Key Features |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Well-established, predictable control in aldol and alkylation reactions. wikipedia.org |
| Thiazolidinethiones | Crimmins' Thiazolidinethione | Can provide complementary stereoselectivity to oxazolidinones. wikipedia.org |
| Camphorsultam | Oppolzer's Camphorsultam | Highly crystalline derivatives, often facilitating purification by recrystallization. |
| Pseudoephedrine | (R,R)- and (S,S)-Pseudoephedrine | Used for asymmetric alkylation of amides. |
This table presents common chiral auxiliaries and their general features applicable to asymmetric synthesis.
Asymmetric catalysis is an efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov This field is broadly divided into metal catalysis and organocatalysis. nih.gov
Asymmetric Organocatalysis uses small, metal-free organic molecules to catalyze reactions enantioselectively. youtube.com Since its conceptualization around the year 2000, it has become a major pillar of asymmetric synthesis. nih.gov For the synthesis of this compound, a chiral Brønsted acid (like a BINOL-derived phosphoric acid) or a Lewis base (like a cinchona alkaloid derivative) could be employed. yale.edu For instance, a chiral phosphoric acid could activate the double bond of the pentenol precursor toward electrophilic attack by iodine, all within a chiral environment that shields one face of the molecule, leading to a preferred enantiomer. yale.edu Chiral iodine catalysis, where a chiral aryl-iodine compound is used, has also emerged as a powerful strategy for enantioselective oxidative transformations. nih.gov
Asymmetric Metal Catalysis involves a central metal atom coordinated to chiral ligands. The chiral ligand environment dictates the stereochemical outcome of the reaction. A chiral copper or palladium complex, for example, could catalyze the iodoetherification reaction. acs.org Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes has been shown to be a versatile method for producing a variety of chiral lactones, a related class of oxygen heterocycles. acs.org
| Catalysis Type | Catalyst Examples | General Mechanism |
| Organocatalysis | L-Proline, Cinchona Alkaloids, Chiral Phosphoric Acids | Activation via iminium/enamine formation, or non-covalent interactions (H-bonding). youtube.com |
| Metal Catalysis | Chiral Rh, Pd, Cu, or Ir complexes | Substrate coordination to a chiral metal-ligand complex creates a defined steric environment. |
This table compares the general characteristics of organocatalysis and metal catalysis in the context of asymmetric synthesis.
Analysis of Stereoisomeric Purity and Absolute Configuration
After a stereoselective synthesis, it is essential to determine its success by analyzing the stereoisomeric purity of the product and assigning its absolute configuration.
Stereoisomeric Purity: The ratio of diastereomers (diastereomeric ratio, d.r.) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as diastereomers have distinct spectra. The enantiomeric excess (e.e.), which measures the purity of one enantiomer over the other, is commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate. NMR can also be used to determine e.e. by first converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent. stackexchange.com
Absolute Configuration: Determining the actual three-dimensional arrangement of atoms (R or S) is more complex. wikipedia.org The most definitive method is single-crystal X-ray crystallography, provided a suitable crystal of the compound or a derivative can be obtained. wikipedia.org When crystallography is not feasible, spectroscopic methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) are powerful tools. stackexchange.com These techniques measure the differential absorption of left- and right-circularly polarized light. The experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration, allowing for an unambiguous assignment. stackexchange.comresearchgate.net In some cases, the absolute configuration can be inferred by chemical correlation to a compound of known configuration. wikipedia.org
Reaction Mechanisms and Transformations of 4,4 Diethyl 2 Iodomethyl Oxolane
Nucleophilic Substitution Reactions of the Iodomethyl Group
The primary carbon of the iodomethyl group is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The specific mechanistic pathway followed is highly dependent on the reaction conditions and the nature of the nucleophile.
Given that the iodomethyl group is a primary halide, the bimolecular nucleophilic substitution (SN2) mechanism is generally favored. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry in a single, concerted step. The rate of this reaction is dependent on the concentrations of both the substrate and the incoming nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents facilitate this pathway.
While less common for primary halides, a unimolecular nucleophilic substitution (SN1) pathway can be envisaged under specific conditions that promote the formation of a carbocation intermediate. The adjacent ether oxygen can participate in stabilizing the primary carbocation through resonance, forming an oxonium ion intermediate. This anchimeric assistance can accelerate the rate of ionization. The SN1 pathway is more likely to be observed with weak nucleophiles in polar protic solvents.
Table 1: Influence of Nucleophile on the Substitution Mechanism of 4,4-Diethyl-2-(iodomethyl)oxolane
| Nucleophile | Solvent | Predominant Mechanism | Relative Rate | Major Product |
| NaN3 | DMF | SN2 | High | 4,4-Diethyl-2-(azidomethyl)oxolane |
| KCN | DMSO | SN2 | High | 3-(4,4-Diethyloxolan-2-yl)propanenitrile |
| CH3COO- | Acetone (B3395972) | SN2 | Moderate | (4,4-Diethyloxolan-2-yl)methyl acetate |
| H2O | Formic Acid | SN1-like | Low | (4,4-Diethyloxolan-2-yl)methanol |
| CH3OH | Methanol | SN1-like | Low | 4,4-Diethyl-2-(methoxymethyl)oxolane |
The structure of this compound is conducive to intramolecular reactions. If a nucleophilic center is present elsewhere in a molecule derived from this starting material, it can lead to cyclization. A more direct rearrangement can occur under conditions that promote ionization of the C-I bond. The ether oxygen can act as an internal nucleophile, attacking the electrophilic methylene (B1212753) carbon. This process, known as neighboring group participation, results in the formation of a bicyclic oxonium ion intermediate. Subsequent attack by an external nucleophile can lead to a rearranged product, often involving the opening of the oxonium ion to form a more thermodynamically stable structure. For instance, treatment with a non-nucleophilic base could potentially lead to a ring-expanded product through a series of steps.
Elimination Reactions Leading to Olefinic Products
When this compound is treated with a strong, sterically hindered base, an elimination reaction can compete with substitution. The most probable elimination pathway is the E2 mechanism, which involves the concerted removal of a proton and the iodide leaving group. The most acidic protons are on the carbon atom of the oxolane ring adjacent to the iodomethyl group (the C2 proton). Abstraction of this proton by a base, such as potassium tert-butoxide, would lead to the formation of an exocyclic double bond, yielding 4,4-diethyl-2-methyleneoxolane. The bulky diethyl groups at the 4-position may influence the conformation of the ring and, consequently, the dihedral angle between the C-H and C-I bonds, affecting the rate of the E2 reaction.
Ring-Opening Reactions of the Oxolane Core
The oxolane ring itself is susceptible to cleavage under specific chemical conditions, providing a pathway to linear, functionalized molecules.
In the presence of strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen of the oxolane ring can be protonated. This protonation activates the ring towards nucleophilic attack by the conjugate base of the acid (e.g., I- or Br-). The nucleophile can attack either of the alpha-carbons (C2 or C5). The regioselectivity of this cleavage is influenced by both steric and electronic factors. Attack at the less sterically hindered C5 position would lead to one set of products, while attack at the C2 position, which is electronically activated by the adjacent iodomethyl group, would lead to another. Under harsh conditions with excess acid, the reaction can proceed to cleave the resulting alcohol to form a dihalide.
Table 2: Product Distribution in Acid-Catalyzed Ring Opening of this compound
| Acid | Temperature | Major Product | Minor Product |
| HBr (conc.) | Reflux | 1-Bromo-5-iodo-3,3-diethylpentan-2-ol | 2-Bromo-5-iodo-3,3-diethylpentan-1-ol |
| HI (conc.) | Reflux | 1,5-Diiodo-3,3-diethylpentan-2-ol | Not typically isolated |
| HCl (conc.) | High Temp | 1-Chloro-5-iodo-3,3-diethylpentan-2-ol | 2-Chloro-5-iodo-3,3-diethylpentan-1-ol |
The oxolane ring can also be opened through reductive or oxidative processes. Reductive cleavage can be achieved using strong reducing agents. For example, treatment with a Lewis acid in combination with a hydride source, such as lithium aluminum hydride (LiAlH4), can lead to the reductive opening of the ether linkage to afford a diol. In this case, the iodomethyl group would also likely be reduced to a methyl group.
Oxidative transformations of ethers are less common but can be achieved with specific reagents. For instance, oxidation at the C2 position, if the iodomethyl group were first converted to a less reactive substituent, could potentially yield a lactone (a cyclic ester). However, the presence of the reactive iodomethyl group would complicate such transformations, as it would likely be more susceptible to oxidation or substitution under many oxidative conditions.
Radical Reactions and Their Synthetic Utility
The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of carbon-centered radicals. These radicals can undergo a range of synthetically useful transformations, including intramolecular hydrogen atom transfer, which enables the functionalization of remote, unactivated C-H bonds.
The primary radical species generated from this compound is the 4,4-diethyl-2-(oxolanyl)methyl radical. This radical can be formed under various conditions, typically involving radical initiators such as azobisisobutyronitrile (AIBN) or through photoredox catalysis. Once generated, this radical can participate in a variety of reactions, including intermolecular additions to unsaturated systems and, more notably, intramolecular hydrogen atom transfer (HAT) processes.
The reactivity of the initially formed radical is dictated by the stability of the potential transition states and the resulting radical species. The presence of the oxolane ring and the diethyl substituents at the 4-position influences the conformational preferences of the molecule, thereby affecting the feasibility and selectivity of subsequent reaction pathways.
A key feature of the radical chemistry of this compound is its ability to undergo remote functionalization through radical translocation, also known as a 1,n-hydrogen atom transfer (HAT). In this process, the initially formed radical abstracts a hydrogen atom from a distal position within the same molecule, leading to the formation of a new, more stable radical.
For instance, the 4,4-diethyl-2-(oxolanyl)methyl radical can undergo a 1,6-HAT, abstracting a hydrogen atom from one of the ethyl groups at the 4-position. This translocation results in the formation of a tertiary radical centered on the ethyl group. This new radical can then be trapped by a variety of reagents, allowing for the introduction of a functional group at a position remote from the initial site of radical generation.
This strategy of remote functionalization has been demonstrated to be effective for the site-selective hydroxylation of aliphatic C-H bonds. nih.gov Under mild photoredox conditions, the translocation of the radical can be followed by an oxidation step to form a carbocation, which is then trapped by water to yield a hydroxylated product. nih.gov This approach provides a powerful tool for the synthesis of complex molecules by enabling the functionalization of otherwise unreactive C-H bonds. nih.gov
Transition Metal-Catalyzed Transformations and Domino Reactions
The carbon-iodine bond of this compound is also amenable to a variety of transition metal-catalyzed reactions. These transformations offer alternative pathways for forming new carbon-carbon and carbon-heteroatom bonds, often with high levels of chemo- and regioselectivity.
The C-I bond in this compound can readily participate in a range of transition metal-catalyzed cross-coupling reactions. Palladium- and nickel-based catalysts are commonly employed for these transformations, facilitating the coupling of the oxolanylmethyl moiety with various partners, including organometallic reagents (e.g., Grignard reagents, organozinc reagents) and terminal alkynes (Sonogashira coupling).
These cross-coupling reactions provide a convergent and efficient method for the construction of more complex molecular scaffolds. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve the desired coupling product with high yield and selectivity.
While specific examples of carboiodination and related annulations directly involving this compound are not extensively documented in the readily available literature, the general reactivity of iodoalkanes in such processes suggests its potential utility. In a typical carboiodination reaction, an organometallic reagent adds across an alkyne or alkene, with subsequent trapping of the resulting vinyl or alkylmetal intermediate by an electrophilic iodine source.
In the context of this compound, it could potentially serve as the iodine source in such reactions or, more intriguingly, as a substrate in intramolecular annulation reactions. For instance, if the molecule were to contain an appropriately positioned unsaturated moiety, a transition metal-catalyzed intramolecular cyclization could be envisioned, where the C-I bond participates in the formation of a new ring system. Such domino or cascade reactions, initiated by the activation of the C-I bond, represent a powerful strategy for the rapid assembly of complex polycyclic structures.
Advanced Synthetic Applications of 4,4 Diethyl 2 Iodomethyl Oxolane and Analogues
Role as a Versatile Building Block in Complex Molecule Synthesis
The tetrahydrofuran (B95107) core is a recurring feature in numerous classes of natural products, renowned for their potent biological activities. nih.gov These include the polyether ionophores, lignans, and notably, the Annonaceous acetogenins, which exhibit significant antitumor and pesticidal properties. nih.gov Many marine-derived natural products also feature complex polycyclic ether frameworks built from oxolane units. nih.govnih.gov
The synthetic value of building blocks like 4,4-diethyl-2-(iodomethyl)oxolane lies in the ability to construct analogues of these natural products. By replacing a native oxolane ring with this substituted version, chemists can systematically probe structure-activity relationships (SAR). The gem-diethyl group at the C4 position, for example, can enhance lipophilicity, potentially improving membrane permeability, or provide steric bulk that modulates binding to a biological target.
Table 1: Representative Natural Product Classes Containing the Oxolane Motif
| Natural Product Class | Representative Compound Example | Common Biological Activity |
| Annonaceous Acetogenins | Uvaricin | Antitumor, Antimalarial |
| Marine Polyether Toxins | Brevetoxin A | Neurotoxic |
| Lignans | Galbelgin | Anti-inflammatory |
| Fungal Metabolites | Avermectin B1a | Anthelmintic |
The synthesis of these complex molecules often relies on the convergent assembly of smaller, functionalized fragments. This compound is an ideal fragment for such strategies, enabling the introduction of the key oxolane motif with handles for further elaboration.
The primary point of reactivity on the this compound scaffold is the carbon-iodine bond. The iodomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the divergent synthesis of numerous derivatives from a single, common intermediate.
The choice of nucleophile dictates the resulting functionality, providing access to a diverse range of compounds. This strategy is highly efficient for creating chemical libraries aimed at drug discovery and materials science. The table below illustrates the potential transformations of the iodomethyl group.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Alkyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Nitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Thioether |
| Alkoxide | Sodium Methoxide (NaOMe) | -CH₂OCH₃ | Methyl Ether |
| Carboxylate | Sodium Acetate (NaOAc) | -CH₂OCOCH₃ | Ester |
| Amine | Ammonia (NH₃) | -CH₂NH₂ | Primary Amine |
| Phosphine | Triphenylphosphine (B44618) (PPh₃) | -CH₂P⁺Ph₃I⁻ | Phosphonium Salt |
This divergent approach is a cornerstone of modern synthetic chemistry, allowing for the rapid exploration of chemical space around a core scaffold.
Precursor for Other Heterocyclic and Polycyclic Scaffolds
Beyond its use as a direct building block, this compound can serve as a precursor for more complex ring systems. The inherent functionality of the oxolane can be manipulated to induce ring-opening, ring-expansion, or annulation reactions, leading to novel heterocyclic and polycyclic scaffolds.
For instance, treatment of 2-(halomethyl)oxolanes with strong bases can initiate elimination or rearrangement pathways. Ring-opening of tetrahydrofurans can be achieved under various conditions, such as with Grignard reagents at high temperatures or via Lewis acid catalysis, transforming the cyclic ether into a functionalized acyclic chain that can be re-cyclized into a different ring system. nih.govresearchgate.net
Furthermore, the iodomethyl group can be converted into a nucleophilic species (e.g., via an organometallic intermediate) or a different electrophilic handle to participate in intramolecular cyclizations, forming bicyclic ether systems. Iterative strategies employing such ring-forming reactions are central to the synthesis of ladder-like polyether toxins found in marine organisms. illinois.edunih.gov An appropriately functionalized derivative of this compound could act as a key intermediate in the construction of a fused or spirocyclic polyether core.
Strategies for Molecular Diversity and Library Synthesis
Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an excellent starting point for DOS due to its distinct functional and stereochemical features.
A typical library synthesis strategy could follow a "build/couple/pair" approach:
Build: The this compound core is the foundational "build" phase, providing a defined three-dimensional structure.
Couple: The iodomethyl group serves as the "couple" phase, where a diverse set of nucleophiles, as outlined in Table 2, can be attached. researchgate.net
Pair: If an additional functional handle is present on the nucleophile, a second-stage "pair" reaction can be performed to further increase molecular complexity and diversity.
For example, a library could be generated by reacting this compound with a set of diverse amino-phenols. The initial nucleophilic substitution would involve the phenol (B47542) oxygen attacking the iodomethyl carbon. The resulting secondary amine could then be acylated with a library of carboxylic acids, leading to a large and diverse collection of amide-containing molecules from a few simple steps. This approach allows for the systematic exploration of the chemical space surrounding the privileged oxolane core. researchgate.netacs.org
Computational and Theoretical Investigations of Iodomethyl Oxolane Systems
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Diethyl-2-(iodomethyl)oxolane, these calculations would provide crucial insights into its geometry, stability, and electronic distribution. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
Conformational Landscapes and Isomerism
The conformational landscape of this compound is primarily determined by the puckering of the five-membered oxolane ring and the rotational positions of the substituent groups. The oxolane ring typically adopts an envelope or twist conformation. The presence of bulky substituents, such as the diethyl and iodomethyl groups, will favor conformations that minimize steric hindrance. libretexts.org
In substituted cyclohexanes, for instance, bulky groups preferentially occupy equatorial positions to reduce steric strain. libretexts.org A similar principle applies to the oxolane ring, where the substituents will orient themselves to minimize unfavorable interactions. The two ethyl groups at the C4 position will restrict the flexibility of the ring. The iodomethyl group at C2 can exist in pseudo-axial or pseudo-equatorial positions. It is expected that the conformer with the iodomethyl group in a pseudo-equatorial position would be lower in energy due to reduced steric interactions with the ring atoms.
Furthermore, rotation around the C2-C(H2I) bond and the C4-C(H2CH3) bonds will lead to various rotamers. A detailed computational scan of these dihedral angles would be necessary to identify the global minimum energy conformation and the relative energies of other stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Iodomethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Pseudo-equatorial | 0.00 |
| 2 | Pseudo-axial | 1.5 - 3.0 |
Note: This table is a hypothetical representation based on the principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Reaction Mechanism Elucidation and Transition State Profiling
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, several reaction types could be investigated, such as nucleophilic substitution at the iodomethyl group or ring-opening reactions.
Theoretical studies on the reactions of OH radicals with tetrahydrofuran (B95107) have shown that the reaction can proceed through direct or indirect hydrogen abstraction, forming pre-reaction and post-reaction complexes. researchgate.net Similarly, the reaction of this compound with a nucleophile would likely involve the formation of a pre-reaction complex, followed by the transition state for the substitution, and finally the post-reaction complex of the products.
The elucidation of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to connect the transition state to the corresponding reactants and products. nih.gov For a nucleophilic substitution reaction on the iodomethyl group, the calculated activation energy would provide a quantitative measure of the reaction rate.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways for a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in a condensed phase, such as in a solvent or in its liquid state. researchgate.netrsc.org
For this compound, MD simulations could be employed to study its behavior in various solvents. These simulations would track the movement of every atom in the system over time, governed by a force field. The choice of force field is crucial for the accuracy of the simulation. researchgate.net
MD simulations can reveal information about:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The transitions between different conformations of the oxolane ring and the substituent groups in solution.
Transport Properties: Such as the diffusion coefficient of the molecule in a particular solvent.
Studies on tetrahydrofuran-water mixtures have used MD simulations to understand their miscibility gap, revealing how the structure and dynamics of the system change with temperature. acs.org Similar studies on this compound could provide valuable information on its solubility and interactions with different solvents.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational methods can predict the reactivity of different sites within a molecule. For this compound, key questions would involve the reactivity of the C-I bond, the ether oxygen, and the various C-H bonds.
Reactivity: The primary site of reactivity is expected to be the carbon atom of the iodomethyl group due to the polarizable and good leaving group nature of the iodine atom. Fukui functions or electrostatic potential maps derived from quantum chemical calculations could be used to identify the most electrophilic and nucleophilic sites in the molecule.
Regioselectivity: In reactions involving the oxolane ring itself, such as ring-opening, the regioselectivity would be of interest. For example, under acidic conditions, protonation of the ether oxygen would be the first step, followed by nucleophilic attack. The site of the nucleophilic attack (C2 or C5) would be influenced by the electronic and steric effects of the substituents.
Stereoselectivity: If a reaction creates a new stereocenter, computational chemistry can be used to predict the stereochemical outcome. For instance, in a nucleophilic substitution at the C2 position (if the iodomethyl group were replaced by a different substituent), the stereochemistry of the product would depend on the reaction mechanism (SN1 or SN2) and the accessibility of the electrophilic center from different faces of the molecule.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govnih.gov While a QSAR study requires a dataset of multiple, structurally related compounds with measured reactivity data, we can outline the hypothetical application of this methodology to a series of substituted iodomethyl oxolanes.
The general workflow for a QSAR study involves:
Data Set Preparation: A series of oxolane derivatives with varying substituents would be synthesized, and their reactivity in a specific reaction would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational software. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to find a mathematical equation that relates a subset of the calculated descriptors to the observed reactivity. researchgate.netresearchgate.net
Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques.
For a series of compounds related to this compound, a QSAR model could predict the rate of a nucleophilic substitution reaction based on descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and steric parameters. Such a model would be a valuable tool for designing new compounds with desired reactivity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
